Gantrisin diethanolamine salt
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Overview
Description
Gantrisin diolamine, also known as sulfisoxazole diolamine, is a sulfonamide antibiotic. It is primarily used to treat bacterial infections by inhibiting the growth of bacteria. This compound is effective against a wide range of gram-positive and gram-negative microorganisms .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Gantrisin diolamine involves the reaction of sulfisoxazole with diolamine. The process typically includes the following steps:
Formation of Sulfisoxazole: Sulfisoxazole is synthesized by reacting 3,4-dimethylisoxazole with sulfanilamide under controlled conditions.
Reaction with Diolamine: The sulfisoxazole is then reacted with diolamine to form Gantrisin diolamine.
Industrial Production Methods
In industrial settings, the production of Gantrisin diolamine involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often involving multiple purification steps to remove any impurities and by-products .
Chemical Reactions Analysis
Types of Reactions
Gantrisin diolamine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can convert Gantrisin diolamine into its reduced forms.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
Gantrisin diolamine has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studies of sulfonamide chemistry and reaction mechanisms.
Biology: The compound is used in microbiological studies to understand bacterial resistance and the mechanisms of antibiotic action.
Medicine: Gantrisin diolamine is used in clinical research to develop new antibacterial therapies and to study the pharmacokinetics and pharmacodynamics of sulfonamide antibiotics.
Industry: It is used in the development of new antibacterial agents and in the formulation of pharmaceutical products
Mechanism of Action
Gantrisin diolamine exerts its antibacterial effects by inhibiting the enzyme dihydropteroate synthetase. This enzyme is crucial for the synthesis of dihydrofolic acid, a precursor for folic acid, which is essential for bacterial growth and replication. By inhibiting this enzyme, Gantrisin diolamine prevents the bacteria from synthesizing folic acid, thereby inhibiting their growth .
Comparison with Similar Compounds
Similar Compounds
Sulfamethoxazole: Another sulfonamide antibiotic with a similar mechanism of action.
Sulfadiazine: Used to treat a variety of bacterial infections, including those caused by Toxoplasma gondii.
Sulfapyridine: Used in the treatment of dermatitis herpetiformis and other bacterial infections.
Uniqueness
Gantrisin diolamine is unique in its specific structure and its effectiveness against a broad spectrum of bacteria. Its diolamine component enhances its solubility and bioavailability, making it a preferred choice in certain clinical settings .
Properties
Molecular Formula |
C17H26N4O6S |
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Molecular Weight |
414.5 g/mol |
IUPAC Name |
N-(4-aminophenyl)sulfonyl-N-(3,4-dimethyl-1,2-oxazol-5-yl)acetamide;2-(2-hydroxyethylamino)ethanol |
InChI |
InChI=1S/C13H15N3O4S.C4H11NO2/c1-8-9(2)15-20-13(8)16(10(3)17)21(18,19)12-6-4-11(14)5-7-12;6-3-1-5-2-4-7/h4-7H,14H2,1-3H3;5-7H,1-4H2 |
InChI Key |
RDPZOVJKAIEZIQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(ON=C1C)N(C(=O)C)S(=O)(=O)C2=CC=C(C=C2)N.C(CO)NCCO |
Origin of Product |
United States |
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